REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[NH:10][C:9](=O)[CH2:8][O:7][C:6]=2[N:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:11]2[NH:10][CH2:9][CH2:8][O:7][C:6]=2[N:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=2OCC(NC21)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
dropwise, and then stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0□
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0□ again
|
Type
|
STIRRING
|
Details
|
dropwise in this order, and then stirred vigorously at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The formed solid was filtered
|
Type
|
WASH
|
Details
|
washed with excess ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=NC=2OCCNC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |